molecular formula C16H14Cl2O2 B13783690 Ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate CAS No. 81265-18-1

Ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate

Cat. No.: B13783690
CAS No.: 81265-18-1
M. Wt: 309.2 g/mol
InChI Key: VIMWHSYVGMERMU-UHFFFAOYSA-N
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Description

Ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate is an organic compound belonging to the ester class It is characterized by the presence of an ethyl ester group attached to a benzoate moiety, which is further substituted with a 2,3-dichlorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate typically involves the esterification of 4-[(2,3-dichlorophenyl)methyl]benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like N-bromosuccinimide (NBS) are used for bromination at the benzylic position.

Major Products:

    Oxidation: Formation of 4-[(2,3-dichlorophenyl)methyl]benzoic acid.

    Reduction: Formation of 4-[(2,3-dichlorophenyl)methyl]benzyl alcohol.

    Substitution: Formation of 4-[(2,3-dichlorophenyl)methyl]benzyl bromide.

Scientific Research Applications

Ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The 2,3-dichlorophenylmethyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

  • Ethyl 4-[(2,4-dichlorophenyl)methyl]benzoate
  • Ethyl 4-[(3,4-dichlorophenyl)methyl]benzoate
  • Ethyl 4-[(2,3-dichlorophenyl)ethyl]benzoate

Comparison: Ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate is unique due to the specific positioning of the dichloro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject for further research.

Properties

CAS No.

81265-18-1

Molecular Formula

C16H14Cl2O2

Molecular Weight

309.2 g/mol

IUPAC Name

ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate

InChI

InChI=1S/C16H14Cl2O2/c1-2-20-16(19)12-8-6-11(7-9-12)10-13-4-3-5-14(17)15(13)18/h3-9H,2,10H2,1H3

InChI Key

VIMWHSYVGMERMU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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